N,N-diethyl-3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~,N~4~-DIETHYL-3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of isoxazole derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylisoxazole ring, and a pyridine carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~4~-DIETHYL-3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as β-keto esters and hydroxylamine.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the isoxazole intermediate.
Formation of the Pyridine Carboxamide Moiety: This can be done through an amide coupling reaction using suitable reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~4~,N~4~-DIETHYL-3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4,N~4~-DIETHYL-3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
N~4~,N~4~-DIETHYL-3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other isoxazole derivatives, such as:
3-(2-Fluorophenyl)-5-methylisoxazole: Similar in structure but lacks the pyridine carboxamide moiety.
N~4~,N~4~-Diethyl-3-(2-chlorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide: Similar but with a chlorophenyl group instead of a fluorophenyl group.
The uniqueness of N4,N~4~-DIETHYL-3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C18H18FN3O2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N,N-diethyl-3-(2-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H18FN3O2/c1-4-22(5-2)18(23)13-10-11(3)20-17-15(13)16(21-24-17)12-8-6-7-9-14(12)19/h6-10H,4-5H2,1-3H3 |
InChI Key |
LSEYBEUKJNWOSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C2C(=NOC2=NC(=C1)C)C3=CC=CC=C3F |
Origin of Product |
United States |
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